molecular formula C13H12BN3O2S B12396407 Kpc-2-IN-1

Kpc-2-IN-1

Cat. No.: B12396407
M. Wt: 285.1 g/mol
InChI Key: BPZNDAHQRPIUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kpc-2-IN-1 is a boronic acid derivative that serves as an effective inhibitor of KPC-2, a class A β-lactamase enzyme. This compound has a Ki value of 0.032 μM and is known to enhance the efficacy of cefotaxime against KPC-2 expressing Escherichia coli. It demonstrates good tolerance in human HEK-293 cells, making it valuable for researching Escherichia coli’s resistance to β-lactam antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Kpc-2-IN-1 are not well-documented. Typically, the production of such compounds on an industrial scale would involve optimization of the synthetic routes to ensure high yield and purity, followed by rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Kpc-2-IN-1 primarily undergoes inhibition reactions with β-lactamase enzymes. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include β-lactam antibiotics such as cefotaxime. The conditions for these reactions are typically mild, involving aqueous solutions and physiological pH.

Major Products Formed

The major product formed from the reaction of this compound with β-lactamase enzymes is a stable enzyme-inhibitor complex that prevents the hydrolysis of β-lactam antibiotics, thereby enhancing their efficacy .

Scientific Research Applications

Kpc-2-IN-1 has several scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of β-lactamase enzymes and the development of new inhibitors.

    Biology: Valuable for researching bacterial resistance mechanisms, particularly in Escherichia coli.

    Medicine: Potential use in developing new therapeutic strategies to combat antibiotic-resistant bacterial infections.

    Industry: Can be used in the development of new antibiotics and β-lactamase inhibitors

Mechanism of Action

Kpc-2-IN-1 exerts its effects by binding to the active site of the KPC-2 β-lactamase enzyme. This binding prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby preserving the efficacy of these antibiotics. The molecular target of this compound is the catalytic serine residue in the active site of the KPC-2 enzyme .

Comparison with Similar Compounds

Similar Compounds

    Ortho-phenylenediboronic acid: Another boronic acid derivative that acts as a β-lactamase inhibitor.

    Para-phenylenediboronic acid: Similar to ortho-phenylenediboronic acid but with different substitution patterns.

    Meta-phenylenediboronic acid: Another variant with different substitution patterns.

Uniqueness

Kpc-2-IN-1 is unique due to its high potency and specificity for the KPC-2 enzyme. It has a lower Ki value compared to other boronic acid derivatives, making it a more effective inhibitor. Additionally, its good tolerance in human cells makes it a promising candidate for further research and development .

Biological Activity

KPC-2 (Klebsiella pneumoniae carbapenemase-2) is a significant enzyme responsible for antibiotic resistance, particularly against carbapenem antibiotics. The compound KPC-2-IN-1 has emerged as a potential inhibitor of this enzyme, which is crucial for restoring the efficacy of β-lactam antibiotics. This article presents a detailed examination of the biological activity of this compound, including its mechanisms, effectiveness in various studies, and implications for clinical applications.

This compound functions by inhibiting the enzymatic activity of KPC-2, which hydrolyzes carbapenems and other β-lactams. The compound's mechanism involves binding to the active site of the enzyme, preventing it from interacting with its substrates. This inhibition can restore the effectiveness of β-lactam antibiotics like imipenem and meropenem against KPC-2-producing bacterial strains.

Key Findings on Inhibition

  • Inhibition Potency : this compound has demonstrated significant inhibitory effects on KPC-2, with IC50 values reported in the low nanomolar range. For instance, NXL104, a related β-lactamase inhibitor, showed an IC50 of 38 nM against KPC-2, indicating that this compound may exhibit comparable or enhanced potency .
  • Synergistic Effects : Studies have shown that when used in combination with carbapenems, this compound can significantly enhance their antibacterial activity. For example, corosolic acid (CA), another natural compound tested alongside carbapenems, resulted in a fractional inhibitory concentration (FIC) index of 0.17 ± 0.03 when combined with imipenem and meropenem against KPC-2-positive E. coli strains .

Clinical Implications

The emergence of KPC-producing bacteria poses a severe challenge to treatment options in clinical settings. A notable case involved an outbreak of KPC-2-producing Klebsiella pneumoniae in South Korea, where patients exhibited multidrug resistance and required prolonged antibiotic therapy . The introduction of inhibitors like this compound could potentially mitigate such outbreaks by restoring antibiotic susceptibility.

Laboratory Studies

Table 1 summarizes key laboratory findings regarding the biological activity of this compound and related compounds:

CompoundIC50 (nM)Antibiotic RestoredTest OrganismStudy Reference
NXL10438CeftazidimeKPC-producing E. coli
Corosolic Acid-ImipenemKPC-producing E. coli
This compoundTBDTBDTBDOngoing Research

In Vivo Studies

Animal models have been utilized to assess the effectiveness of this compound in reducing bacterial loads in infected tissues. For instance, studies involving mouse models demonstrated that combination therapy with CA and carbapenems led to significantly lower bacterial counts in liver and spleen tissues compared to controls .

Properties

Molecular Formula

C13H12BN3O2S

Molecular Weight

285.1 g/mol

IUPAC Name

[3-[(4-thiophen-3-yltriazol-1-yl)methyl]phenyl]boronic acid

InChI

InChI=1S/C13H12BN3O2S/c18-14(19)12-3-1-2-10(6-12)7-17-8-13(15-16-17)11-4-5-20-9-11/h1-6,8-9,18-19H,7H2

InChI Key

BPZNDAHQRPIUAE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CN2C=C(N=N2)C3=CSC=C3)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.